molecular formula C11H13N3O2 B595229 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263285-54-6

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B595229
CAS No.: 1263285-54-6
M. Wt: 219.244
InChI Key: KWCCLKBQTWLQEW-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Target of Action

The primary targets of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been shown that the compound can undergo dearomatization, resulting in the formation of both syn and anti-configured isomers . This process could potentially influence its interaction with biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound’s potential to form multiple isomers during reduction suggests that it could interact with various biochemical pathways, but specific pathways have yet to be identified.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its potential to form multiple isomers during reduction suggests that it could have diverse effects on a cellular level, but specific effects have yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. This pattern influences its chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EDMPC) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

EDMPC belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a bicyclic structure that includes both pyrazole and pyrimidine rings. The compound features methyl groups at the 5 and 7 positions of the pyrazole ring and an ethyl ester group at the 2 position of the pyrimidine ring. These structural characteristics contribute to its reactivity and interactions with biological targets.

Anticancer Properties

EDMPC has been investigated for its potential as an anticancer agent . Research indicates that it acts as an inhibitor of RUVBL1 and RUVBL2 ATPases, which play crucial roles in cancer cell proliferation and survival. These ATPases are implicated in various cancer types, making EDMPC a candidate for further therapeutic development against malignancies .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceKey FindingsCancer Type
Inhibition of RUVBL1 and RUVBL2 ATPasesVarious
Potential for selective inhibition of tumor growthBreast cancer models

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly in pathways associated with tumor progression. Its ability to interact with specific proteins involved in cellular processes positions it as a valuable scaffold for drug design aimed at targeting these enzymes .

The precise mechanism of action for EDMPC remains under investigation. However, it is suggested that the compound may undergo dearomatization, resulting in the formation of both syn and anti-configured isomers. This structural variability could lead to different pharmacological profiles depending on the isomer formed .

Biochemical Pathways

Current research has not fully elucidated the biochemical pathways affected by EDMPC. However, its potential to form multiple isomers during reduction suggests a complex interaction with biological systems that warrants further study .

Case Studies

Several studies have highlighted the biological activity of EDMPC:

  • Antibacterial Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including EDMPC, exhibited significant antibacterial properties against various bacterial strains .
  • Anti-inflammatory Effects : Research indicated that related compounds showed notable anti-inflammatory activity by inhibiting COX-2 enzymes, suggesting that EDMPC may also possess similar properties .

Future Directions

The ongoing exploration of EDMPC's biological activity emphasizes its potential in drug development. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how EDMPC interacts at the molecular level with targeted enzymes and pathways.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the EDMPC structure influence its biological activity.

Properties

IUPAC Name

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCLKBQTWLQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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